Tetromycin B

Cysteine Protease Inhibition Antiparasitic Drug Discovery Trypanosomiasis

Source Tetromycin B for reproducible research, chosen for its superior rhodesain potency (Ki=0.62μM) and ~20-fold cathepsin B selectivity over cathepsin L. This natural product's unique macrocyclic structure from Streptomyces axinellae makes compound-specific procurement essential; substitutions with other derivatives yield different selectivity profiles and may not produce comparable results in protease inhibition or antiparasitic assays.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B12365942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1
InChIKeyDACFQDZSKBTCCU-QYYABAAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: A Marine-Derived Tetronic Acid Cysteine Protease Inhibitor for Antiparasitic and Protease Research


Tetromycin B is a tetronic acid natural product isolated from the marine sponge-associated bacterium Streptomyces axinellae [1]. It belongs to the tetromycin class of compounds characterized by a complex macrocyclic structure containing a tetronic acid moiety. This compound has been identified as a cysteine protease inhibitor with demonstrated activity against several therapeutically relevant proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B, and it exhibits in vitro growth inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness [1].

Why Tetromycin B Cannot Be Substituted by Other Tetromycin Derivatives or Generic Cysteine Protease Inhibitors


Tetromycin derivatives exhibit significant structural variations that directly impact their biological activity and selectivity profiles [1]. Even closely related tetromycin compounds (1-4) isolated from the same source display marked differences in protease inhibition potency, antiparasitic efficacy, and cytotoxicity. These differences arise from subtle modifications in the macrocyclic framework, including methylation patterns and oxidation states, which affect target binding and off-target effects. Consequently, substitution of Tetromycin B with other in-class compounds cannot be assumed to yield equivalent experimental outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation of Tetromycin B: Head-to-Head Comparisons with Tetromycin Derivatives 1-4


Tetromycin B is the Most Potent Inhibitor of Rhodesain and Falcipain-2 Among Tetromycin Derivatives

In a direct head-to-head comparison of all five tetromycin derivatives isolated from S. axinellae, Tetromycin B (compound 5) demonstrated the lowest Ki values against the parasite cathepsin L-like proteases rhodesain and falcipain-2 [1]. For rhodesain, Tetromycin B exhibited a Ki of 0.62 μM, compared to 2.1 μM for tetromycin 3 and 4.00 μM for tetromycin 4. For falcipain-2, Tetromycin B showed a Ki of 1.42 μM, outperforming tetromycin 3 (1.65 μM) and tetromycin 4 (3.10 μM). This represents a 3.4-fold improvement in rhodesain inhibition and a 1.2- to 2.2-fold improvement in falcipain-2 inhibition relative to the next most active derivatives.

Cysteine Protease Inhibition Antiparasitic Drug Discovery Trypanosomiasis

Tetromycin B Exhibits Comparable Anti-Trypanosomal Activity to Tetromycin 3 but with a Distinct Cytotoxicity Profile

Tetromycin B (compound 5) and tetromycin 3 show similar potency against T. brucei (IC50 = 30.87 μM vs 26.90 μM at 48 h, respectively), but their cytotoxicity profiles differ markedly [1]. Tetromycin B is less cytotoxic to 293T kidney cells (IC50 = 71.77 μM) compared to tetromycin 3 (IC50 = 33.38 μM), yet more cytotoxic to J774.1 macrophages (IC50 = 20.20 μM vs 25.72 μM for tetromycin 3). This differential selectivity may influence compound choice depending on the specific cellular model or desired therapeutic window in preliminary studies.

Anti-Trypanosomal Activity Cytotoxicity Assessment African Trypanosomiasis

Tetromycin B Demonstrates the Most Potent Cathepsin B Inhibition but Weakest Cathepsin L Inhibition Among Active Tetromycins

Tetromycin B (compound 5) exhibits a unique selectivity profile among the active tetromycin derivatives (3-5). It shows the most potent inhibition of cathepsin B (Ki = 1.59 μM) but the weakest inhibition of cathepsin L (Ki = 32.50 μM), resulting in a ~20-fold selectivity for cathepsin B over cathepsin L [1]. In contrast, tetromycin 3 shows a 26-fold selectivity for cathepsin B over cathepsin L (Ki = 0.57 μM vs 15.0 μM), and tetromycin 4 shows a 14-fold selectivity (Ki = 1.60 μM vs 22.40 μM).

Cathepsin Inhibition Protease Selectivity Cancer Research

Tetromycin B is the Only Derivative with Quantified Inhibition of SARS-CoV PLpro, Albeit Weak

Among the tetromycin derivatives tested, Tetromycin B (compound 5) is the only one for which a Ki value against the coronaviral papain-like protease (SARS-CoV PLpro) was determined (Ki = 69.60 μM) [1]. Tetromycin 3 showed no detectable inhibition, and tetromycin 4 exhibited a Ki of 40.00 μM. While the potency is low, this unique activity profile may be of interest for specific antiviral research applications or for structure-activity relationship studies aimed at improving PLpro inhibition.

Antiviral Research SARS-CoV Papain-like Protease

Recommended Research Applications for Tetromycin B Based on Quantitative Differentiation Evidence


Lead Compound for Rhodesain-Targeted Antiparasitic Drug Discovery

Given Tetromycin B's superior potency against rhodesain (Ki = 0.62 μM) compared to other tetromycin derivatives, it is the preferred starting point for medicinal chemistry campaigns aimed at developing new treatments for African trypanosomiasis. Its 3.4-fold lower Ki relative to the next most active derivative (tetromycin 3) translates to higher inhibitory efficacy at lower concentrations, potentially reducing off-target effects in cellular and in vivo models. [1]

Selective Cathepsin B Inhibition in Cancer or Inflammatory Disease Models

Tetromycin B's ~20-fold selectivity for cathepsin B over cathepsin L, combined with its moderate potency (Ki = 1.59 μM), makes it a valuable tool compound for dissecting the specific roles of cathepsin B in cellular processes such as autophagy, antigen presentation, and tumor invasion. Its distinct selectivity profile compared to tetromycin 3 and 4 allows researchers to choose the derivative that best matches their experimental requirements for on-target potency versus off-target cathepsin L activity. [1]

Dual-Activity Probe for Antiparasitic and Protease Inhibition Studies

Tetromycin B's combined anti-trypanosomal activity (IC50 = 30.87 μM) and cysteine protease inhibition profile make it suitable for studies exploring the link between protease inhibition and parasite growth inhibition. Its lower cytotoxicity to 293T kidney cells compared to tetromycin 3 may be advantageous in co-culture or host-pathogen interaction assays where reduced host cell toxicity is desired. [1]

Scaffold for Antiviral Lead Optimization Targeting SARS-CoV PLpro

Although Tetromycin B's inhibition of SARS-CoV PLpro is weak (Ki = 69.60 μM), it is one of the few tetromycin derivatives with measurable activity against this target. This unique property positions Tetromycin B as a starting scaffold for structure-based drug design efforts aimed at enhancing PLpro inhibitory potency, potentially contributing to the development of broad-spectrum coronavirus inhibitors. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.